Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate
Description
Bioisosteric Paradigms: Bicyclo[1.1.1]pentane as a Nonclassical Benzene Surrogate
The quest for three-dimensional molecular scaffolds to replace planar aromatic systems has driven the adoption of bicyclo[1.1.1]pentane (BCP) as a bioisostere for para-substituted benzene rings. Unlike traditional isosteres, BCP introduces significant strain energy (≈70 kcal/mol), which confers distinct physicochemical advantages:
In the γ-secretase inhibitor BMS-708,163, replacing a para-fluorophenyl group with BCP improved aqueous solubility by 4-fold while maintaining enzymatic inhibition (IC₅₀ = 12 nM vs. 15 nM for parent compound). This substitution also increased passive permeability (Papp = 32 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s), directly translating to superior oral bioavailability in murine models. The BCP motif’s ability to project substituents at 120° angles mimics para-substituted benzene geometry while eliminating π-stacking interactions that often lead to nonspecific binding[8a].
Radical-mediated functionalization techniques now enable precise installation of pharmacophores on BCP scaffolds. For instance, nickel-catalyzed cross-coupling allows introduction of heteroaryl groups at the bridgehead position with >90% regioselectivity[8c]. Such methods have been leveraged to synthesize tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate through strain-release alkoxycarbonylation of [1.1.1]propellane precursors.
Strategic Advantages of Tert-butyl Acetate Functionalization in Bicyclic Scaffolds
The tert-butyl acetate moiety in this compound serves dual purposes:
- Steric Protection : The bulky tert-butyl group shields the ester carbonyl from hydrolytic enzymes, extending half-life in physiological buffers (t₁/₂ > 48 h at pH 7.4).
- Synthetic Versatility : The acetate group acts as a latent carboxylic acid, enabling straightforward deprotection to generate BCP-acetic acid derivatives under mild acidic conditions (HCl/dioxane, 90% yield).
In the synthesis of IDO1 inhibitors, this compound was alkylated at the α-position to install a secondary amine pharmacophore, yielding compounds with sub-nanomolar potency (IC₅₀ = 0.7 nM). X-ray crystallography confirmed the BCP core displaces heme cofactors in IDO1 through optimal van der Waals contacts (distance to Fe³⁺ = 4.2 Å).
Large-scale production of this building block has been achieved via flow photochemistry. Irradiating [1.1.1]propellane with diacetyl in a continuous reactor (residence time = 5 min) generates the diketone precursor at 1 kg/day throughput. Subsequent haloform reaction with sodium hypochlorite affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which undergoes selective mono-esterification to yield the tert-butyl ester.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)acetate |
InChI |
InChI=1S/C11H18O2/c1-10(2,3)13-9(12)7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3 |
InChI Key |
UZKSRQYFYNMFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of [1.1.1]Propellane
A key step is the preparation of a solution of [1.1.1]propellane in hexane, which is achieved via:
- Generation of phenyl lithium in hexane/dibutyl ether by reaction of bromobenzene with n-butyllithium at low temperature (-30 °C).
- Addition of this phenyl lithium solution to 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane at -20 °C, followed by warming and vacuum distillation at -78 °C to isolate [1.1.1]propellane in hexane with typical concentrations of 0.5–0.7 M.
This solution serves as the reactive intermediate for subsequent functionalization steps.
General Synthetic Method for this compound
The general approach to synthesize this compound involves the radical addition of [1.1.1]propellane to suitable precursors, followed by esterification or protection steps.
Radical Addition and Ester Formation
- In an inert atmosphere, a Schlenk tube is charged with a precursor substrate (e.g., an azide or halide derivative), oxidant (e.g., phenyliodine diacetate), and acetic acid in anhydrous acetonitrile.
- The mixture is cooled to -10 °C, and [1.1.1]propellane solution is added, followed by a nucleophile such as trimethylsilyl azide (TMSN3).
- The reaction proceeds via radical intermediates to form bicyclo[1.1.1]pentane derivatives bearing azide or other functional groups.
- Workup involves quenching with sodium bicarbonate, extraction with ethyl acetate, drying, and purification by column chromatography.
Conversion to tert-Butyl Ester
- The bicyclo[1.1.1]pentane-containing acid or intermediate is reacted with tert-butanol or tert-butyl protecting groups (e.g., Boc anhydride) to yield the tert-butyl ester.
- This step may be performed after reduction or other functional group transformations on the bicyclo[1.1.1]pentane core.
- Typical yields range from 60% to 80%, with purification by silica gel chromatography.
Photochemical and Flow Chemistry Approaches
Recent advances have enabled large-scale and efficient syntheses of bicyclo[1.1.1]pentane derivatives including this compound:
- Photochemical addition of [1.1.1]propellane to diketones (e.g., diacetyl) under flow conditions allows kilogram-scale synthesis of bicyclo[1.1.1]pentane cores within one day.
- Haloform reactions convert diketones to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further derivatized to esters including tert-butyl esters.
- Flow photochemistry improves yields and scalability, enabling production of medicinally relevant BCP building blocks.
Atom Transfer Radical Addition (ATRA) Methodology
- Triethylborane-initiated atom-transfer radical addition of tricyclo[1.1.1.0^1,3]pentane with alkyl halides under mild conditions affords BCPs with carbon and halogen substituents.
- The BCP halide intermediates can be converted to tert-butyl esters via subsequent transformations.
- This method tolerates a broad range of functional groups, facilitating access to this compound analogs.
Radical-Based Visible Light-Induced Synthesis
- A one-step visible light-induced approach uses tert-butyl acetyl precursors and [1.1.1]propellane under mild conditions to form bicyclo[1.1.1]pentane ketones.
- Mechanistic studies confirm radical intermediates, and the method shows excellent tolerance to oxidation-labile groups.
- This approach provides moderate to high yields and could be adapted to synthesize tert-butyl esters of bicyclo[1.1.1]pentane derivatives.
Representative Data Table: Synthesis Yields and Conditions
Mechanistic Insights and Control Experiments
- Radical inhibition experiments using TEMPO drastically reduce product formation, confirming radical intermediates in the addition of [1.1.1]propellane to substrates.
- Radical clock cyclization experiments support the involvement of radical species during the reaction pathway.
- These mechanistic studies underpin the design of efficient synthetic routes to this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: It is used in the development of advanced materials, such as liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate involves its interaction with molecular targets and pathways. The BCP core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a specific manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Insights :
- Hydroxymethyl derivative : Polar hydroxyl group enhances solubility in aqueous media, enabling facile conjugation (e.g., esterification or etherification) .
- Fluorinated analogs : Difluoroacetate and trifluoromethyl groups increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration .
- Carbamate derivatives : Tert-butyl carbamate (Boc) acts as a protective group for amines, enabling selective deprotection during synthesis .
Reactivity Trends :
- Hydroxymethyl and amine-substituted derivatives are more reactive toward electrophiles (e.g., acyl chlorides), while fluorinated analogs exhibit inertness under standard conditions .
Commercial Availability and Pricing
Pricing reflects synthetic complexity: fluorinated derivatives command higher costs due to multi-step synthesis and specialized reagents .
Biological Activity
Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate (CAS No. 2694745-12-3) is an organic compound notable for its unique bicyclic structure and potential applications in various scientific fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.3 g/mol |
| CAS Number | 2694745-12-3 |
| Purity | ≥95% |
The compound features a bicyclo[1.1.1]pentane core, which is characterized by its rigidity and three-dimensional structure, enhancing its potential for biological interactions and applications in drug discovery.
This compound exhibits biological activity primarily through its ability to interact with specific molecular targets due to its structural properties. The rigidity of the bicyclic framework allows it to fit into binding sites on proteins or other biological molecules, potentially modulating their activity. This mechanism is particularly relevant in the context of drug design, where such interactions can lead to desired therapeutic effects.
Drug Discovery
The compound serves as a bioisostere for various functional groups, including internal alkynes and tert-butyl groups, making it a valuable tool in the design of new pharmaceuticals. Its unique structure allows for the exploration of novel mechanisms in drug action, particularly in targeting specific receptors or enzymes .
Case Studies
- Anticancer Activity : Research has indicated that bicyclic compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that modifications to the bicyclic structure can enhance selectivity towards cancer cells while minimizing effects on normal cells .
- Neuroprotective Effects : Another area of interest is the neuroprotective potential of this compound, which may involve the modulation of neurotransmitter systems or protection against oxidative stress in neuronal cells .
Synthesis Methods
The synthesis of this compound typically involves two main approaches:
- Carbene Insertion : This method utilizes carbene intermediates to insert into the central bond of bicyclo[1.1.0]butane, forming the bicyclo[1.1.1]pentane framework.
- Nucleophilic/Radical Addition : This approach involves adding nucleophiles or radicals across the central bond of [1.1.1]propellane, allowing for the construction of the desired bicyclic structure followed by esterification with tert-butyl acetate .
Comparative Analysis with Similar Compounds
This compound can be compared to other bicyclic compounds to highlight its unique properties:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Bicyclo[1.1.0]butane | Bicyclic | Limited biological activity |
| 1-Halo-3-substituted bicyclo[1.1.1]pentanes | Bicyclic | Potential bioisosteres |
The presence of the tert-butyl acetate group enhances its solubility and stability compared to simpler bicyclic structures, making it more favorable for biological applications.
Q & A
Q. What synthetic strategies are effective for preparing tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate, and how do reaction conditions influence yield?
The synthesis typically involves constructing the strained bicyclo[1.1.1]pentane core via [1.1.1]propellane precursors, followed by functionalization. For example:
- Core Formation : Cyclization of [1.1.1]propellane derivatives under controlled temperatures (e.g., −78°C) to minimize side reactions .
- Esterification : Coupling the bicyclo core with tert-butyl acetate using carbodiimide-mediated reactions (e.g., DCC/DMAP) in anhydrous dichloromethane . Yields depend on solvent purity, reaction time, and stoichiometric ratios of reagents. Optimized protocols report yields of 60–75% after column chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Distinct signals for the tert-butyl group (δ ~1.4 ppm for 9H singlet) and bicyclo protons (δ 2.1–2.8 ppm for bridgehead protons). The ester carbonyl appears at δ ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ (C=O stretch) confirms ester functionality .
- HRMS : Accurate mass analysis ensures molecular formula validation (e.g., [M+H]+ calculated for C₁₁H₁₈O₂) .
Q. What safety precautions are recommended for handling this compound?
While specific toxicity data are limited, general precautions include:
- Using PPE (gloves, goggles) to avoid skin/eye contact.
- Working in a fume hood due to potential inhalation risks.
- Storing at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the strained bicyclo[1.1.1]pentane core influence the compound’s reactivity in ring-opening or functionalization reactions?
The high ring strain (~70 kcal/mol) enhances reactivity in:
- Radical Reactions : The bridgehead C–H bonds are prone to hydrogen abstraction, enabling selective functionalization .
- Nucleophilic Additions : Strain facilitates nucleophilic attack at bridgehead carbons, though steric hindrance from the tert-butyl group may limit accessibility . Comparative studies with less strained analogs (e.g., bicyclo[2.2.1]heptane) show faster reaction kinetics but lower selectivity .
Q. How can researchers address discrepancies in reported yields for peptide coupling reactions using this compound?
Contradictions often arise from:
- Catalyst Choice : HOBt vs. HOAt activators may alter coupling efficiency by 10–15% .
- Solvent Effects : Anhydrous DMF vs. THF can impact reaction rates due to differences in polarity and byproduct solubility . Systematic optimization of temperature (0°C vs. RT) and stoichiometry (1.2–1.5 eq. coupling agent) is recommended .
Q. What computational approaches predict the conformational stability and strain energy of the bicyclo[1.1.1]pentane moiety?
Methods include:
- DFT Calculations : B3LYP/6-31G* models estimate strain energy and optimize geometry .
- Molecular Dynamics : Simulations reveal restricted rotation of the tert-butyl group, stabilizing the equatorial conformation . These insights guide the design of derivatives with tailored steric and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
